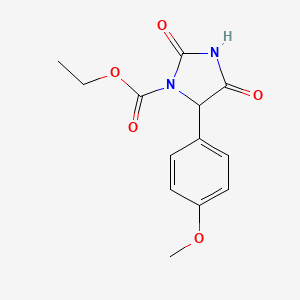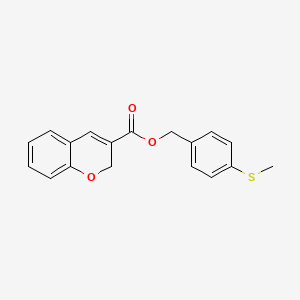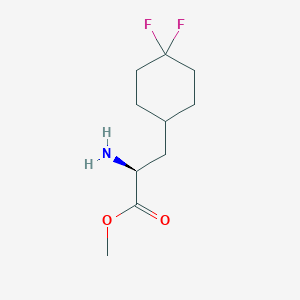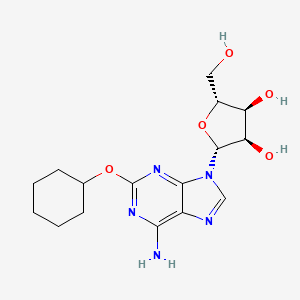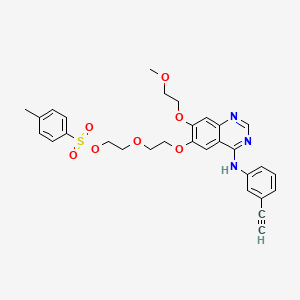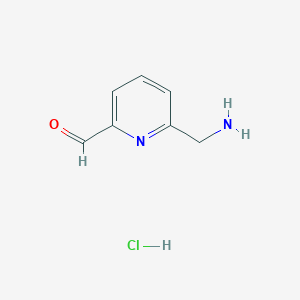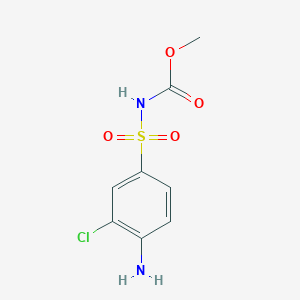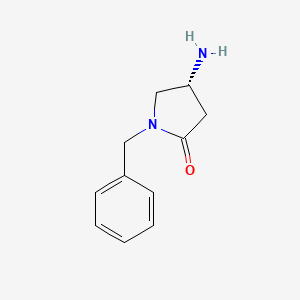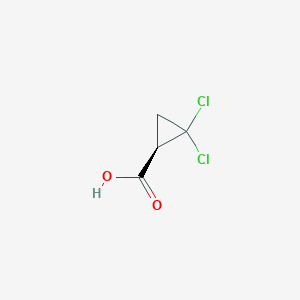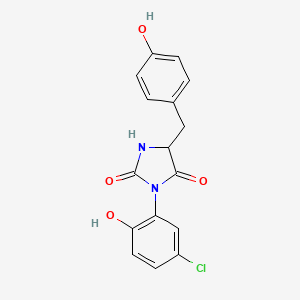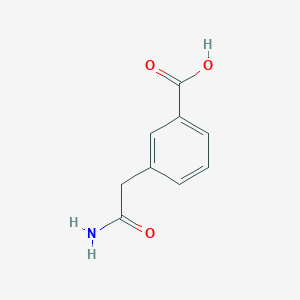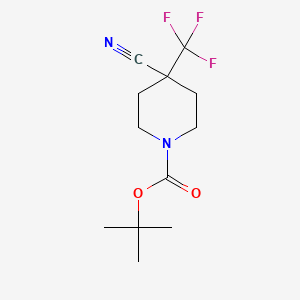
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a piperidine ring substituted with a cyano group and a trifluoromethyl group, along with a tert-butyl ester moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated through reactions with trifluoromethylating agents.
Esterification: The final step involves esterification to introduce the tert-butyl ester moiety.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in studying enzyme inhibition, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability, distinguishing it from other related compounds .
Eigenschaften
Molekularformel |
C12H17F3N2O2 |
|---|---|
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
tert-butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H17F3N2O2/c1-10(2,3)19-9(18)17-6-4-11(8-16,5-7-17)12(13,14)15/h4-7H2,1-3H3 |
InChI-Schlüssel |
DKKVRVQZIUXXCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


